Fmoc-aminooxy-PEG4-acid
Overview
Description
Fmoc-aminooxy-PEG4-acid is a PEG derivative with an aminooxy group protected by Fmoc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Synthesis Analysis
Fmoc-aminooxy-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be removed, exposing the terminal amine, using piperidine as with standard peptide synthesis .Molecular Structure Analysis
The molecular weight of Fmoc-aminooxy-PEG4-acid is 503.6 g/mol . The functional group is Fmoc-protected aminooxy/Carboxylic Acid . The molecular formula is C26H33NO9 .Chemical Reactions Analysis
Fmoc-aminooxy-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-aminooxy-PEG4-acid is 503.54 . The molecular formula is C26H33NO9 . The compound is stored at -20°C .Scientific Research Applications
1. Self-Assembly and Material Fabrication
Fmoc-modified amino acids, including Fmoc-aminooxy-PEG4-acid, exhibit prominent self-assembly features. These compounds are crucial for the development of bio-inspired materials due to the hydrophobicity and aromaticity of the Fmoc moiety. Their applications extend to cell cultivation, bio-templating, and the fabrication of optical, catalytic, and therapeutic materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
2. Solid Phase Peptide Synthesis
The utilization of Fmoc amino acids, such as Fmoc-aminooxy-PEG4-acid, in solid-phase peptide synthesis (SPPS) has greatly advanced. These advancements include the development of various solid supports, linkages, side chain protecting groups, and improved understanding of solvation conditions. This methodology facilitates the synthesis of biologically active peptides and proteins (Fields & Noble, 2009).
3. Peptide Thioester Synthesis
Fmoc-aminooxy-PEG4-acid is instrumental in the synthesis of large peptide thioesters, which are critical for constructing functional peptide conjugates. This application highlights the compound's role in synthesizing complex peptide structures and its potential in biomedical research (Boll et al., 2014).
4. Development of Peptidomimetics
Fmoc-aminooxy-PEG4-acid contributes to the synthesis of “mixed” peptidomimetics, combining aza-beta3-amino acids and alpha-amino acids. This process enables the generation of biologically active histone H4 sequence mimetics, demonstrating the compound's versatility in creating complex molecular structures (Busnel et al., 2005).
5. Antibacterial and Biomedical Materials
The nanoassemblies formed by Fmoc-decorated amino acids, like Fmoc-aminooxy-PEG4-acid, have shown promise in the development of antibacterial and anti-inflammatory materials. These materials, which can be incorporated into resin-based composites, demonstrate the potential of Fmoc-modified compounds in biomedical applications (Schnaider et al., 2019).
Safety And Hazards
The safety data sheet for Fmoc-aminooxy-PEG4-acid suggests that if breathed in, the person should be moved into fresh air . If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNUHJABIFADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-aminooxy-PEG4-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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